N,N-Diethylglycine methyl ester
Overview
Description
N,N-Diethylglycine methyl ester is an organic compound with the molecular formula C7H15NO2. It is a derivative of glycine, where the amino group is substituted with two ethyl groups, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
N,N-Diethylglycine methyl ester is a derivative of glycine, an inhibitory neurotransmitter
Mode of Action
It is known that glycine, being an inhibitory neurotransmitter, can cross the blood-brain barrier more easily when methylated . This suggests that this compound might interact with its targets in the central nervous system, potentially influencing neurotransmission.
Biochemical Pathways
As a derivative of glycine, it might be involved in the metabolism of homocysteine to methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylglycine methyl ester can be synthesized through the esterification of N,N-diethylglycine with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reactants and catalysts .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylglycine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Hydrolysis: N,N-diethylglycine and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethylglycine methyl ester has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylglycine methyl ester: A similar compound where the ethyl groups are replaced with methyl groups.
N-Methylglycine ethyl ester: Another derivative with different alkyl substitutions.
Uniqueness
N,N-Diethylglycine methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its larger ethyl groups compared to methyl groups in similar compounds can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
methyl 2-(diethylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)6-7(9)10-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZLHVWLTRZOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339887 | |
Record name | N,N-Diethylglycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30280-35-4 | |
Record name | N,N-Diethylglycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethylglycine Methyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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